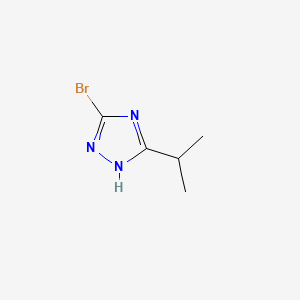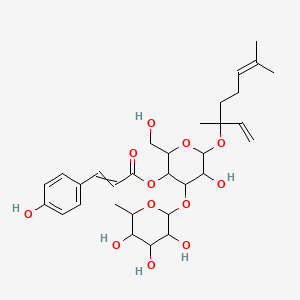
4-(6-Chloropyridin-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7ClN2 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-(6-Chloropyridin-2-yl)benzonitrile has been determined using various methods. For example, Density Functional Theory (DFT) calculations at B3LYP/6–31+G (d, p) basis set was used to predict the molecular geometry . The molecular weight of this compound is 214.65 .Physical And Chemical Properties Analysis
4-(6-Chloropyridin-2-yl)benzonitrile has a molecular weight of 214.65 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Behavior and Photophysical Properties
A new series of luminescent benzonitriles containing methoxy pyridine, benzonitrile, and alkoxy benzene structures were synthesized. These compounds, which are potential mesogens, exhibit liquid crystalline behavior and are promising materials for blue light emission applications. Their liquid crystalline phase and molecular packing involve nonconventional H-bond interactions. The study also includes optical and electrochemical analyses, highlighting their potential in material sciences (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antitumor Activity and DNA Binding
The synthesis and structure of a new tridentate NNN ligand and its cobalt(II) complex were explored. The compounds demonstrated potential anticancer activity against U937 human monocytic cells and showed intercalative DNA binding modes. This highlights the relevance of benzonitrile derivatives in medicinal chemistry and cancer research (Bera et al., 2021).
Intermediate for HIV-1 Reverse Transcriptase Inhibitors
4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, was synthesized and characterized. This research indicates the importance of benzonitrile derivatives in the development of antiviral drugs (Ju Xiu-lia, 2015).
Electrocatalysis in Hydrogen Evolution Reaction
Metal(II) complexes based on benzonitrile derivatives were studied for their role in the hydrogen evolution reaction (HER) from water. The study provides insights into the use of these compounds in energy-related applications, particularly in the context of renewable energy and electrocatalysis (Gao et al., 2014).
Selective Androgen Receptor Modulators (SARMs)
Research on benzonitrile derivatives led to the discovery of a clinical candidate for SARMs. These compounds exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, indicating their potential in treating muscle wasting and related conditions (Aikawa et al., 2017).
Supramolecular Architecture of Benzonitrile and Pyridine Adducts
The study explored the treatment of zinc compounds with benzonitrile derivatives, resulting in complexes with varied geometries and supramolecular architectures. This research is significant in the field of organometallic chemistry and materials science (Martín et al., 2008).
Eigenschaften
IUPAC Name |
4-(6-chloropyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUHTNNEFBWJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744832 |
Source


|
| Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-2-yl)benzonitrile | |
CAS RN |
13382-57-5 |
Source


|
| Record name | 4-(6-Chloropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B598377.png)












